molecular formula C32H34N2O12 B1205910 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin CAS No. 89196-08-7

3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin

Cat. No. B1205910
CAS RN: 89196-08-7
M. Wt: 638.6 g/mol
InChI Key: YIMDLWDNDGKDTJ-QLKYHASDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is a member of morpholines, a nitrile, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as an antineoplastic agent. It derives from a doxorubicin.

Scientific Research Applications

Hydrolysis and Antitumor Potency

  • 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is susceptible to hydrolysis, especially at lower pH levels, leading to the formation of N-(2-hydroxyethyl)doxorubicin and other polar products. This analogue has shown antitumor potency comparable to doxorubicin, a well-known anticancer drug (Acton et al., 1986).

Potency Against Tumors

  • This compound is significantly more potent than doxorubicin against tumors in cell culture and in mice, and it remains active through various administration methods, including intraperitoneal, intravenous, or oral dosing (Acton et al., 1984).

Comparative Antitumor Activity

  • Research has shown a high yield conversion of doxorubicin to 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin, a highly active antineoplastic agent, indicating potential use in targeted cancer therapy (Nagy, Armatis, & Schally, 1996).

Methodology for Determination in Plasma

  • A method was developed for determining this compound in plasma, using high-performance liquid chromatography with fluorescence detection, which is essential for pharmacokinetic studies (Breda, Pianezzola, & Benedetti, 1992).

Dissociation of Antitumor Potency from Cardiotoxicity

  • This analogue exhibits a dissociation of antitumor efficacy from cardiotoxicity, a notable advancement over doxorubicin, potentially making it a safer therapeutic option (Sikic et al., 1985).

Formation of Potent Metabolites

  • Studies show that human liver microsomes can convert this drug to a more cytotoxic metabolite, PNU-159682, retaining antitumor activity in vivo (Quintieri et al., 2005).

Synthesis and Activity of Related Compounds

  • Research has been conducted on the synthesis of related compounds, such as 3'-deamino-4'-epi-3'-hydroxy-daunorubicin and -doxorubicin, showing more activity than their counterparts (Horton, Priebe, & Varela, 1984).

properties

CAS RN

89196-08-7

Product Name

3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin

Molecular Formula

C32H34N2O12

Molecular Weight

638.6 g/mol

IUPAC Name

4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile

InChI

InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1

InChI Key

YIMDLWDNDGKDTJ-QLKYHASDSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

synonyms

3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer
A 489
A-489
cyanomorpholino doxorubicin
cyanomorpholinoadriamycin
MRA-CN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
Reactant of Route 2
Reactant of Route 2
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
Reactant of Route 3
Reactant of Route 3
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
Reactant of Route 4
Reactant of Route 4
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
Reactant of Route 5
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
Reactant of Route 6
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.